1-Propyl-2,3-diMethyliMidazoliuM broMide
Description
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Properties
CAS No. |
107937-17-7 |
|---|---|
Molecular Formula |
C8H15BrN2 |
Molecular Weight |
219.12 g/mol |
IUPAC Name |
1,2-dimethyl-3-propylimidazol-1-ium;bromide |
InChI |
InChI=1S/C8H15N2.BrH/c1-4-5-10-7-6-9(3)8(10)2;/h6-7H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
BHMXHXYTOVFXGM-UHFFFAOYSA-M |
SMILES |
CCCN1C=C[N+](=C1C)C.[Br-] |
Canonical SMILES |
CCCN1C=C[N+](=C1C)C.[Br-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the NMR and Spectral Data of 1-Propyl-2,3-dimethylimidazolium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Propyl-2,3-dimethylimidazolium bromide, a member of the imidazolium-based ionic liquids (ILs), is a compound of significant interest in various chemical and pharmaceutical applications. Its unique properties, including low volatility, high thermal stability, and tunable solvency, make it a versatile candidate for use as a solvent in organic synthesis, a component of electrolytes, and a potential active pharmaceutical ingredient (API) or excipient.[1] A thorough understanding of its molecular structure and purity is paramount for its effective application and for meeting regulatory standards. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such compounds. This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectral data of 1-Propyl-2,3-dimethylimidazolium bromide, supported by established principles of NMR spectroscopy for ionic liquids.
Molecular Structure and NMR-Active Nuclei
The cationic component of 1-Propyl-2,3-dimethylimidazolium bromide features a five-membered imidazolium ring substituted with two methyl groups at positions C2 and N3, and a propyl group at position N1. The bromide anion, Br⁻, balances the positive charge of the imidazolium cation.
Molecular Structure of 1-Propyl-2,3-dimethylimidazolium Cation
Caption: Ball-and-stick representation of the 1-Propyl-2,3-dimethylimidazolium cation.
¹H NMR Spectral Data (Predicted)
The ¹H NMR spectrum of 1-Propyl-2,3-dimethylimidazolium bromide is expected to exhibit distinct signals corresponding to the protons on the imidazolium ring and the propyl and methyl substituents. The chemical shifts are influenced by the electron-withdrawing nature of the positively charged imidazolium ring and the anisotropic effects of the aromatic system. The predicted chemical shifts and multiplicities are detailed in the table below. These predictions are based on the analysis of structurally similar compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H4, H5 | 7.4 - 7.6 | d | ~2.0 | 2H |
| N1-CH₂- | 4.1 - 4.3 | t | ~7.4 | 2H |
| N3-CH₃ | 3.8 - 4.0 | s | - | 3H |
| C2-CH₃ | 2.6 - 2.8 | s | - | 3H |
| -CH₂-CH₃ | 1.8 - 2.0 | sextet | ~7.4 | 2H |
| -CH₂-CH₃ | 0.9 - 1.1 | t | ~7.4 | 3H |
Causality Behind Predicted Chemical Shifts:
-
Imidazolium Ring Protons (H4, H5): These protons are the most deshielded due to the aromatic character and the positive charge of the imidazolium ring. They are expected to appear as a doublet due to coupling with each other.
-
N1-Methylene Protons (N1-CH₂-): The protons on the methylene group attached to the N1 of the imidazolium ring are significantly deshielded due to the direct attachment to the positively charged nitrogen atom. They will appear as a triplet due to coupling with the adjacent methylene protons of the propyl group.
-
N3-Methyl Protons (N3-CH₃): The methyl group attached to the N3 position is also deshielded and will appear as a singlet as there are no adjacent protons to couple with.
-
C2-Methyl Protons (C2-CH₃): The methyl group at the C2 position is less deshielded than the N-alkyl protons and will also be a singlet.
-
Propyl Group Protons (-CH₂-CH₃ and -CH₂-CH₃): The methylene and methyl protons of the propyl group will show characteristic triplet and sextet patterns, respectively, due to spin-spin coupling. Their chemical shifts are in the typical aliphatic region.
¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are presented below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | 145 - 148 |
| C4, C5 | 121 - 124 |
| N1-CH₂- | 48 - 52 |
| N3-CH₃ | 35 - 38 |
| -CH₂-CH₃ | 22 - 25 |
| C2-CH₃ | 9 - 12 |
| -CH₂-CH₃ | 10 - 13 |
Expert Insights on Spectral Interpretation:
The chemical shift of the C2 carbon is particularly sensitive to the electronic environment and is expected to be the most downfield signal in the spectrum, a characteristic feature of imidazolium salts. The carbons of the propyl and methyl groups will appear in the upfield aliphatic region. The relative positions of the N-alkyl and C-alkyl carbons provide valuable structural confirmation.
Experimental Protocol for NMR Data Acquisition
A standardized and well-documented experimental protocol is crucial for obtaining high-quality, reproducible NMR data.
NMR Sample Preparation and Data Acquisition Workflow
Caption: A streamlined workflow for NMR sample preparation and data acquisition.
Self-Validating System for Protocol Trustworthiness:
-
Solvent Selection: The choice of deuterated solvent is critical. DMSO-d₆ is often a good choice for ionic liquids due to its high polarity and ability to dissolve a wide range of salts. D₂O can also be used, but proton exchange with acidic protons on the imidazolium ring can sometimes be observed.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR (δ = 0.00 ppm). Its inclusion ensures accurate chemical shift calibration across different experiments and instruments.
-
Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is particularly important for resolving the multiplets of the propyl group.
-
Data Processing Consistency: Employing a consistent set of processing parameters (e.g., line broadening, phasing algorithms) is essential for comparing spectra from different samples or batches.
Comprehensive References
-
1-Propyl-2,3-dimethylimidazolium bromide | CAS#:107937-17-7 | Chemsrc . Chemsrc.com. [Link]
-
The Role of 1-Ethyl-2,3-dimethylimidazolium Bromide in Future Chemical Technologies . (2025). Chemical Industry News.
-
Recent advances in NMR spectroscopy of ionic liquids . (2010). Magnetic Resonance in Chemistry.
-
Synthesis and Characterization of 1-Alkyl-3-methylimidazolium Halide Ionic Liquids . Journal of Chemical Education.
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities . The Journal of Organic Chemistry.
-
Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation . (2022). Journal of Laboratory Chemical Education.
Sources
A Theoretical Deep Dive into 1-Propyl-2,3-dimethylimidazolium Bromide: A Guide for Researchers
This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to investigate the properties of the ionic liquid (IL) 1-Propyl-2,3-dimethylimidazolium bromide ([PMMIm]Br). Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with advanced computational insights, offering a roadmap for understanding and predicting the behavior of this promising compound.
Introduction: The Significance of [PMMIm]Br
Imidazolium-based ionic liquids are at the forefront of chemical innovation, prized for their tunable properties, thermal stability, and low volatility.[1][2] The 1-Propyl-2,3-dimethylimidazolium cation is of particular interest. The methylation at the C(2) position on the imidazolium ring, a key structural modification compared to the more common 1,3-dialkylimidazolium salts, removes the acidic proton at that site. This seemingly small change can significantly alter the IL's stability, hydrogen bonding capabilities, and ultimately, its performance in various applications, from a solvent in organic synthesis to a component in electrochemical devices.[3] Understanding these properties at a molecular level is paramount for designing task-specific ILs, and theoretical studies provide a powerful lens for this exploration.
This guide will elucidate the core theoretical approaches—namely Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations—used to dissect the electronic, structural, and dynamic properties of [PMMIm]Br. We will explore the causality behind methodological choices and demonstrate how computational data can predict and rationalize experimental observations.
Molecular Architecture and Inherent Properties
The fundamental unit of [PMMIm]Br is an ion pair composed of the 1-propyl-2,3-dimethylimidazolium cation and a bromide anion. The cation's structure dictates many of the IL's bulk properties.
| Property | Value | Source |
| Chemical Name | 1-Propyl-2,3-dimethylimidazolium Bromide | [4] |
| CAS Number | 658790-68-6 | [4] |
| Molecular Formula | C8H15BrN2 | [4] |
| Molecular Weight | 219.13 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 96-98 °C | [4] |
| Density (approx.) | 1.39 g/cm³ | [4] |
The key structural features—a planar imidazolium ring, a flexible propyl chain, and two methyl groups—create a unique landscape for intermolecular interactions. Unlike 1,3-dialkylimidazolium salts, the absence of a C(2)-H proton means that hydrogen bonding primarily involves the hydrogens on the alkyl chains and the imidazolium ring at positions 4 and 5.[5] The interaction between the bromide anion and the cation is governed by a combination of electrostatic forces and weaker C-H···Br hydrogen bonds, as well as potential anion-π interactions with the imidazolium ring.[3][5]
Caption: Molecular structure of the 1-Propyl-2,3-dimethylimidazolium ([PMMIm]+) cation and Bromide (Br-) anion.
Theoretical Methodologies: A Self-Validating System
The predictive power of computational chemistry lies in the rigorous application of validated theoretical models. For ionic liquids, a multi-scale approach combining quantum mechanics and classical simulations provides the most comprehensive understanding.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
DFT is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules.[1] It provides a balance between accuracy and computational cost, making it ideal for studying systems like the [PMMIm]Br ion pair.
Expert Insight: The choice of functional and basis set is critical. For ionic liquids, where non-covalent interactions (like dispersion forces) are crucial, functionals such as B97D or those with empirical dispersion corrections (e.g., B3LYP-D3) are essential for accurate results.[6] A sufficiently large basis set, such as 6-311++G(d,p), is required to correctly describe the diffuse electron density of the anion and the polarization of the cation.
Typical DFT Workflow Protocol:
-
Geometry Optimization: The starting point is to find the lowest energy conformation of the [PMMIm]Br ion pair. This involves an iterative process where the forces on each atom are calculated and the geometry is adjusted until a minimum on the potential energy surface is reached. This yields crucial data on bond lengths, angles, and the spatial relationship between the cation and anion.
-
Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed. This serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to calculate thermodynamic properties like enthalpy, entropy, and Gibbs free energy.
-
Electronic Property Analysis: From the optimized wavefunction, a wealth of electronic properties can be derived:
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity.[1] The HOMO-LUMO energy gap provides a measure of the molecule's electronic stability.[2]
-
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding intermolecular interactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and donor-acceptor interactions within the ion pair.
-
Caption: A typical workflow for DFT calculations on an ionic liquid ion pair.
Molecular Dynamics (MD) for Bulk Properties and Transport Phenomena
While DFT provides a precise picture of a single ion pair, MD simulations are used to model the behavior of a large ensemble of ions over time, revealing bulk properties and dynamic processes.[1][7]
Expert Insight: The accuracy of an MD simulation is entirely dependent on the quality of the force field—a set of parameters and equations that defines the potential energy of the system. For ionic liquids, specialized force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or CL&P (Canongia Lopes & Padua) are often employed. These have been parameterized to accurately reproduce the experimental properties of imidazolium-based ILs.
Typical MD Workflow Protocol:
-
System Setup: A simulation box is created and filled with a large number of [PMMIm]+ cations and Br- anions at a density corresponding to experimental values.
-
Minimization: The initial system is energy-minimized to remove any unfavorable atomic clashes or overlaps.
-
Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble). This allows the system to relax to a stable, representative state.
-
Production Run: Once equilibrated, the simulation is run for an extended period (nanoseconds to microseconds), during which the trajectories (positions and velocities) of all atoms are saved at regular intervals.
-
Analysis: The saved trajectories are post-processed to calculate a range of properties:
-
Structural Properties: Radial Distribution Functions (RDFs) reveal the average distance and coordination numbers between different types of ions, providing a detailed picture of the liquid's structure.
-
Thermodynamic Properties: Density, heat capacity, and thermal expansion coefficients can be calculated and compared directly with experimental data.
-
Transport Properties: By analyzing the atomic displacements over time, crucial transport properties like diffusion coefficients (related to ion mobility) and viscosity can be determined.
-
Caption: A generalized workflow for MD simulations of an ionic liquid.
Predicted Properties and Mechanistic Insights
By applying these theoretical frameworks, we can predict a range of properties for [PMMIm]Br. Based on studies of similar 1-alkyl-2,3-dimethylimidazolium salts, we can infer the following:
Structural and Electronic Properties (from DFT)
DFT calculations on the [PMMIm]Br ion pair would likely reveal that the bromide anion preferentially locates above or below the plane of the imidazolium ring, interacting with the C4-H and C5-H protons and the alkyl chain hydrogens. The HOMO is typically localized on the bromide anion, while the LUMO is centered on the imidazolium cation. A study on 1-alkyl-2,3-dimethylimidazolium nitrates showed that the HOMO-LUMO gap, an indicator of stability, tends to decrease as the alkyl chain length increases.[2] This suggests that [PMMIm]Br would be slightly less stable than its ethyl analog but more stable than its butyl or hexyl counterparts.
Table of Hypothetical DFT Data for [PMMIm]Br (based on analogs):
| Parameter | Predicted Value | Significance |
| Optimized C4-H···Br distance | ~2.7 - 2.9 Å | Indicates moderate hydrogen bonding strength. |
| HOMO Energy | ~ -4.5 eV | Localized on Br-, indicating its role as the primary electron donor. |
| LUMO Energy | ~ 1.5 eV | Localized on the imidazolium ring, the primary electron acceptor. |
| HOMO-LUMO Gap (ΔE) | ~ 6.0 eV | Reflects the electronic stability and resistance to charge transfer.[1][2] |
| Mulliken Charge on Br | ~ -0.8 e | Shows significant, but not complete, charge transfer. |
Bulk and Transport Properties (from MD)
MD simulations would provide insight into the liquid-state structure. The cation-anion RDF would likely show a sharp first peak around 4-5 Å, corresponding to the bromide anions in the first solvation shell of the [PMMIm]+ cation. The flexibility of the propyl chain would contribute to the liquid's disorder and influence its transport properties. Compared to its ethyl analog, [PMMIm]Br is expected to have a slightly higher viscosity and lower ionic conductivity due to the larger size and mass of the cation.[8]
Conclusion: The Predictive Power of Theoretical Studies
Theoretical studies, grounded in the principles of quantum mechanics and statistical mechanics, provide an indispensable toolkit for the modern materials scientist. For 1-Propyl-2,3-dimethylimidazolium bromide, these computational methods allow us to build a molecule-up understanding of its properties. By elucidating the interplay between molecular structure, intermolecular forces, and macroscopic behavior, DFT and MD simulations can guide the rational design of new ionic liquids and accelerate their application in diverse fields, from green chemistry to advanced materials and pharmaceuticals. This guide serves as a foundational blueprint for leveraging these powerful predictive tools in your own research endeavors.
References
-
Experimental and in silico insights: interaction of dimethyl sulphoxide with 1-hexyl-2-methyl imidazolium bromide/1-octyl-2-methyl imidazolium bromide at different temperatures. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
2,3-Dimethyl-1-propylimidazolium bromide (1) and... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
A Combined Experimental/Computational Study of Dicationic Ionic Liquids with Bromide and Tungstate Anions. (2022). MDPI. Retrieved January 23, 2026, from [Link]
-
Ionic conductivities of 1-propyl-2,3-dimethylimidazolium tetrafluoroborate. (2016). ResearchGate. Retrieved January 23, 2026, from [Link]
-
1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state. (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
-
Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. (2022). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Properties of 1-decyl-2,3-dimethylimidazolium bromide mixtures. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
1-Ethyl-2,3-dimethylimidazolium bromide. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
1-Propyl-3-methylimidazolium bromide. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
Molecular dynamics simulation studies of 1,3-dimethyl imidazolium nitrate ionic liquid with water. (2022). arXiv. Retrieved January 23, 2026, from [Link]
-
Reactive Molecular Dynamics in Ionic Liquids: A Review of Simulation Techniques and Applications. (2024). MDPI. Retrieved January 23, 2026, from [Link]
-
Structural and Electronic Insights into 1-Ethyl-3-Methylimidazolium Bis(fluorosulfonyl)imide Ion Pair Conformers: Ab Initio DFT Study. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Publications. (n.d.). Molecular Simulations Laboratory. Retrieved January 23, 2026, from [Link]
-
Structural, dynamical, and electronic properties of the ionic liquid 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
-
1-Propyl-2,3-Dimethylimidazolium Bromide. (n.d.). Connect Chemical. Retrieved January 23, 2026, from [Link]
Sources
- 1. Experimental and in silico insights: interaction of dimethyl sulphoxide with 1-hexyl-2-methyl imidazolium bromide/1-octyl-2-methyl imidazolium bromide at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state: synthesis, structure and magneto-structural correlations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 1-Propyl-2,3-Dimethylimidazolium Bromide | Properties, Uses, Safety, Supplier & Price China [quaternary-ammonium-salt.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural and Electronic Insights into 1-Ethyl-3-Methylimidazolium Bis(fluorosulfonyl)imide Ion Pair Conformers: Ab Initio DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [2206.06162] Molecular dynamics simulation studies of 1,3-dimethyl imidazolium nitrate ionic liquid with water [arxiv.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
electrochemical window of 1-Propyl-2,3-diMethyliMidazoliuM based ionic liquids
Application Note & Protocol
Electrochemical Window of 1-Propyl-2,3-dimethylimidazolium Based Ionic Liquids: A Comprehensive Guide for Researchers
Abstract: The electrochemical window (ECW) is a paramount parameter defining the operational voltage range of an electrolyte in electrochemical devices. This document provides a detailed exploration of the electrochemical stability of ionic liquids (ILs) based on the 1-propyl-2,3-dimethylimidazolium ([PMMIm]⁺) cation. We delve into the fundamental principles governing the ECW, the profound influence of the constituent anion, and the critical role of experimental conditions. This guide offers field-proven, step-by-step protocols for the accurate determination of the ECW using voltammetric techniques, ensuring researchers, scientists, and drug development professionals can obtain reliable and reproducible data.
The Principle: Defining Electrochemical Stability
The electrochemical window of an ionic liquid is the potential range within which the IL remains electrochemically inert, exhibiting no significant oxidation or reduction.[1][2] This stability is not absolute; it is a kinetic concept defined by the potential at which the rate of electron transfer to or from the IL ions becomes significant. The window is fundamentally bounded by two key events:
-
Cathodic (Reductive) Limit: The potential at which the cation is reduced. For imidazolium-based ILs, this typically involves the reduction of the imidazolium ring itself.[1][3][4]
-
Anodic (Oxidative) Limit: The potential at which the anion is oxidized. This limit is therefore highly dependent on the choice of the anion.[3][4]
The overall ECW is the difference between these two limits (ECW = E_anodic - E_cathodic).[5] A wider electrochemical window is highly desirable for applications requiring high operating voltages, such as high-energy-density batteries and supercapacitors, as it prevents electrolyte degradation and enhances device performance and safety.[6][7]
The 1-propyl-2,3-dimethylimidazolium cation is of particular interest. Unlike more common 1,3-dialkylimidazolium cations, the methylation at the C(2) position of the imidazolium ring blocks the most acidic proton, which can enhance its stability against certain chemical and electrochemical degradation pathways, such as the formation of N-heterocyclic carbenes.[1]
Factors Influencing the Measured ECW
Obtaining an accurate and meaningful ECW value requires understanding the variables that can impact the measurement.
-
The Anion's Identity: This is the most significant factor determining the anodic limit. Anions with strong, stable chemical bonds and high oxidation potentials are required for a wide ECW. For instance, anions like bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) or tetrafluoroborate ([BF₄]⁻) are generally more resistant to oxidation than simpler halide anions.[3]
-
Purity of the Ionic Liquid: The presence of impurities, particularly water and residual halides from synthesis, can drastically reduce the practical electrochemical window. Water has a thermodynamic stability window of only 1.23 V and will be readily electrolyzed, while halides are easily oxidized, leading to a much lower anodic limit than the IL anion itself.[1]
-
Working Electrode Material: The choice of working electrode (e.g., glassy carbon, platinum, gold) can influence the measured limits. Some electrode materials can catalyze the decomposition of the IL at lower potentials than would otherwise be observed. For consistency and comparability, it is crucial to report the electrode material used.
-
Current Density Cutoff: The "edge" of the electrochemical window is not a sharp cliff but a rapid increase in current. Therefore, a current density cutoff (e.g., 0.1, 0.5, or 1.0 mA/cm²) is used to define the potential limits operationally.[7] This value must be specified, as a higher cutoff will result in a wider reported ECW.
Protocol: Determination of the Electrochemical Window
This protocol details the use of Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV) for the determination of the ECW of a [PMMIm]⁺-based ionic liquid.
Essential Materials & Equipment
-
Ionic Liquid: High-purity 1-propyl-2,3-dimethylimidazolium based IL (e.g., [PMMIm][BF₄], [PMMIm][TFSI]).
-
Electrodes:
-
Working Electrode (WE): Glassy Carbon (GC) disk electrode (typically 3 mm diameter).
-
Counter Electrode (CE): Platinum wire or gauze with a surface area significantly larger than the WE.
-
Reference Electrode (RE): Leak-free Ag/Ag⁺ electrode or a pseudo-reference like a silver or platinum wire (potential must be calibrated post-measurement against a standard like the Fc/Fc⁺ redox couple).
-
-
Equipment:
-
Potentiostat/Galvanostat.
-
Inert atmosphere glovebox (O₂ and H₂O levels < 1 ppm).
-
Schlenk line and vacuum pump for IL drying.
-
Electrochemical cell suitable for a three-electrode setup.
-
Polishing kit for the working electrode (alumina slurries or diamond pastes).
-
Pre-Measurement Protocol: Ensuring Data Integrity
The causality behind these preparatory steps is critical: failure to rigorously exclude atmospheric contaminants and ensure a pristine electrode surface will yield a falsely narrow and irrelevant electrochemical window.
-
Ionic Liquid Drying (Self-Validation Step):
-
Rationale: To remove trace water, which is electrochemically active and will artificially limit the measured ECW.
-
Procedure: Place the IL in a Schlenk flask. Heat to 60-80°C under high vacuum (<10 mTorr) for at least 24 hours with stirring. The cessation of bubbling indicates the removal of volatile impurities. Cool the IL under vacuum before transferring to the glovebox.
-
-
Working Electrode Polishing (Self-Validation Step):
-
Rationale: To remove any adsorbed species or oxide layers from previous experiments, providing a clean, electrochemically reproducible surface.
-
Procedure:
-
Polish the GC electrode on a polishing pad using successively finer alumina slurries (e.g., 1.0 µm, then 0.3 µm, then 0.05 µm).
-
Rinse thoroughly with deionized water between polishing steps.
-
Sonicate the electrode in ethanol or isopropanol for 5 minutes to remove polishing debris.
-
Dry the electrode completely in a vacuum oven before transferring it to the glovebox.
-
-
-
Cell Assembly:
-
Rationale: To prevent contamination from atmospheric oxygen and moisture during the experiment.
-
Procedure: All subsequent steps must be performed inside a high-purity inert atmosphere glovebox.
-
Add the dried ionic liquid to the electrochemical cell.
-
Assemble the three-electrode setup, ensuring the reference electrode tip is close to the working electrode to minimize iR drop.
-
-
Voltammetric Measurement Protocol
-
System Equilibration: Allow the assembled cell to rest for 15-20 minutes to reach thermal and electrochemical equilibrium. Record the Open Circuit Potential (OCP). The stability of the OCP is an indicator of a non-reactive, well-equilibrated system.
-
Anodic Limit Determination:
-
Perform a Linear Sweep Voltammetry (LSV) scan starting from the OCP towards positive potentials.
-
Scan Rate: A rate of 10-50 mV/s is typical. Slower rates approach thermodynamic potentials but can be more sensitive to impurities.
-
Vertex Potential: Set a sufficiently high potential to clearly observe the oxidative decomposition current.
-
-
Cathodic Limit Determination:
-
Using a fresh, clean aliquot of the IL (or after allowing the system to re-equilibrate), perform an LSV scan starting from the OCP towards negative potentials.
-
Scan Rate: Use the same scan rate as the anodic scan for consistency.
-
Vertex Potential: Set a sufficiently negative potential to observe the reductive decomposition current.
-
-
Data Analysis:
-
Plot the resulting current density (mA/cm²) versus the applied potential (V).
-
Define the anodic potential (Eₐ) and cathodic potential (E꜀) as the points where the current density reaches your predefined cutoff value (e.g., 0.5 mA/cm²).
-
Calculate the electrochemical window: ECW = Eₐ - E꜀ .
-
Sources
- 1. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ceder.berkeley.edu [ceder.berkeley.edu]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 1-Propyl-2,3-dimethylimidazolium Bromide in Polymer Material Modification
Introduction: The Role of Imidazolium-Based Ionic Liquids in Polymer Science
Ionic liquids (ILs) are a class of organic salts with melting points below 100°C, characterized by their negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[1] Among these, imidazolium-based ILs are of significant interest in polymer science due to their versatility. They can function as solvents, catalysts, plasticizers, and components of conductive materials.[2] The unique properties of ILs stem from the ability to modify their cation and anion components, allowing for the design of ILs with specific functionalities.[1]
1-Propyl-2,3-dimethylimidazolium bromide ([PMMIM][Br]) is an imidazolium-based IL that offers a unique combination of properties for polymer modification. The presence of the methyl group at the C2 position of the imidazolium ring enhances its stability compared to C2-unsubstituted analogues, which can be prone to deprotonation in basic environments. The propyl and methyl groups on the nitrogen atoms contribute to its electrostatic and van der Waals interactions with polymer chains. These interactions can disrupt polymer chain packing, leading to plasticization, and provide a medium for ion transport, enhancing ionic conductivity.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 1-Propyl-2,3-dimethylimidazolium bromide and its application in modifying the properties of polymer materials, with a focus on creating flexible films and solid polymer electrolytes.
Part 1: Synthesis of 1-Propyl-2,3-dimethylimidazolium Bromide
The synthesis of 1-Propyl-2,3-dimethylimidazolium bromide is a straightforward quaternization reaction. The following protocol is adapted from procedures for similar imidazolium-based ionic liquids.
Protocol 1: Synthesis of 1-Propyl-2,3-dimethylimidazolium Bromide
Materials:
-
1,2-dimethylimidazole
-
1-Bromopropane
-
Ethyl acetate (or other suitable solvent for washing)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine 1,2-dimethylimidazole and a slight molar excess of 1-bromopropane.
-
The reaction can be performed neat or with a solvent like acetonitrile. For a solvent-based reaction, use a 1:1:10 molar ratio of 1,2-dimethylimidazole to 1-bromopropane to acetonitrile.
-
Stir the mixture under a reflux condenser at a temperature of approximately 70-90°C for 24 hours. The progress of the reaction can be monitored by techniques such as ¹H NMR.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the resulting product with ethyl acetate to remove any unreacted starting materials. This step should be repeated three times.
-
Remove the solvent using a rotary evaporator to obtain the purified 1-Propyl-2,3-dimethylimidazolium bromide.
-
Dry the final product under vacuum to remove any residual solvent.
Characterization:
The structure and purity of the synthesized 1-Propyl-2,3-dimethylimidazolium bromide can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Caption: Synthesis of 1-Propyl-2,3-dimethylimidazolium bromide.
Part 2: Application in Polymer Modification
Application 1: Plasticization of Poly(vinyl alcohol) (PVA)
1-Propyl-2,3-dimethylimidazolium bromide can act as an effective plasticizer for polymers like PVA. The imidazolium cation and bromide anion can form hydrogen bonds with the hydroxyl groups of PVA, disrupting the strong intra- and intermolecular hydrogen bonding within the polymer chains. This leads to increased chain mobility, a lower glass transition temperature (Tg), and enhanced flexibility.
Protocol 2: Preparation of Plasticized PVA Films
Materials:
-
Poly(vinyl alcohol) (PVA) powder
-
1-Propyl-2,3-dimethylimidazolium bromide
-
Deionized water
-
Magnetic stirrer with hotplate
-
Petri dishes
Procedure:
-
Prepare a stock solution of PVA (e.g., 10 wt%) in deionized water by heating and stirring at 80-90°C until the PVA is fully dissolved.
-
Prepare solutions of 1-Propyl-2,3-dimethylimidazolium bromide in deionized water at various concentrations.
-
Add the desired amount of the ionic liquid solution to the PVA solution to achieve different weight percentages of the IL in the final film (e.g., 5, 10, 15, 20 wt%).
-
Stir the mixture thoroughly for at least one hour to ensure homogeneity.
-
Pour the resulting solution into a petri dish and allow the solvent to evaporate at room temperature for 48 hours.
-
Dry the resulting film in a vacuum oven at a moderate temperature (e.g., 40°C) to remove any residual water.
Caption: Workflow for preparing plasticized PVA films.
Expected Outcomes & Data:
The addition of 1-Propyl-2,3-dimethylimidazolium bromide is expected to significantly alter the thermal and mechanical properties of PVA.
| Property | Neat PVA | PVA + 10% [BMIM][Br] | PVA + 20% [BMIM][Br] |
| Glass Transition Temp. (Tg) | ~85 °C | Decreased | Further Decreased |
| Tensile Strength | ~24.5 MPa[3] | Decreased | Further Decreased |
| Elongation at Break | ~40%[3] | Increased | Further Increased |
*Data for 1-Butyl-3-methylimidazolium bromide ([BMIM][Br]) is used as a proxy to indicate expected trends. The magnitude of the effect with [PMMIM][Br] may vary.
Application 2: Solid Polymer Electrolytes (SPEs) with Poly(ethylene oxide) (PEO)
Imidazolium-based ionic liquids are widely used to enhance the ionic conductivity of PEO-based solid polymer electrolytes. The IL acts as a plasticizer, increasing the amorphous phase content of the PEO, which facilitates polymer segmental motion and, consequently, ion transport. The IL also contributes to the charge carrier concentration.
Protocol 3: Preparation of PEO-Based Solid Polymer Electrolytes
Materials:
-
Poly(ethylene oxide) (PEO)
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) or other lithium salt
-
1-Propyl-2,3-dimethylimidazolium bromide
-
Acetonitrile (anhydrous)
-
Magnetic stirrer
-
Doctor blade or casting setup
Procedure:
-
Dissolve PEO and LiTFSI in anhydrous acetonitrile in a glovebox or dry environment. The ratio of ethylene oxide units to lithium ions is a critical parameter to optimize (e.g., 20:1).
-
Add the desired weight percentage of 1-Propyl-2,3-dimethylimidazolium bromide to the solution.
-
Stir the mixture for several hours until a homogeneous solution is obtained.
-
Cast the solution onto a flat surface using a doctor blade to control the thickness.
-
Allow the solvent to evaporate slowly in the controlled atmosphere.
-
Dry the resulting electrolyte membrane under vacuum at an elevated temperature (e.g., 60-80°C) for at least 24 hours to remove all traces of solvent.
Expected Outcomes & Data:
The incorporation of 1-Propyl-2,3-dimethylimidazolium bromide is expected to enhance the ionic conductivity of the PEO-based electrolyte.
| Property | PEO/LiTFSI | PEO/LiTFSI + 10% [BMI-Br]* |
| Ionic Conductivity (30°C) | ~10⁻⁷ S/cm | ~2.34 x 10⁻³ S/cm[4] |
| Young's Modulus | ~690 MPa[5] | Decreased |
*Data for 1-Butyl-2,3-dimethylimidazolium bromide ([BMI-Br]) is presented to illustrate the expected significant increase in ionic conductivity.[4]
Part 3: Scientific Integrity & Mechanistic Insights
The modification of polymer properties by 1-Propyl-2,3-dimethylimidazolium bromide is governed by the interactions between the ionic liquid and the polymer matrix.
-
Plasticization: In polymers like PVA, the imidazolium cation and bromide anion disrupt the existing hydrogen bond network between polymer chains.[6] This increases the free volume and allows for greater segmental motion of the polymer chains, resulting in a more flexible material with a lower Tg. Spectroscopic techniques like FTIR can be used to observe shifts in the hydroxyl stretching bands of PVA, providing evidence of these interactions.[6]
-
Ionic Conductivity: In PEO-based electrolytes, the primary mechanism for enhanced ionic conductivity is the increase in the amorphous phase of the polymer. The ionic liquid acts as a plasticizer, reducing the crystallinity of PEO. The segmental motion of the PEO chains in the amorphous regions facilitates the movement of ions (both from the lithium salt and the ionic liquid itself). The dissociation of the ionic liquid also increases the overall concentration of mobile charge carriers. The interactions between the imidazolium cation and the ether oxygen atoms of PEO can be studied using techniques like FTIR and Raman spectroscopy to understand the local coordination environment.[2]
References
-
Functionality of 1‐Butyl‐2,3‐Dimethylimidazolium Bromide (BMI‐Br) as a Solid Plasticizer in PEO‐Based Polymer Electrolyte for Highly Reliable Lithium Metal Batteries. (2023). ResearchGate. [Link]
-
Structural Reorganization of Imidazolium Ionic Liquids Induced by Pressure-Enhanced Ionic Liquid—Polyethylene Oxide Interactions. (2021). Polymers (Basel). [Link]
-
An imidazolium-based ionene blended with crosslinked PEO as a novel polymer membrane for selective CO2 separation. (2014). ResearchGate. [Link]
-
Plasticizing Effect of Ionic Liquid on Poly (vinyl alcohol) with Different Degrees of Polymerization. (2022). ResearchGate. [Link]
-
An Imidazolium-Based Ionic Liquid as a Model to Study Plasticization Effects on Cationic Polymethacrylate Films. (2021). Polymers (Basel). [Link]
-
Electrical and Mechanical Characterisation of Poly(ethylene)oxide-Polysulfone Blend for Composite Structural Lithium Batteries. (2023). Polymers (Basel). [Link]
-
2,3-Dimethyl-1-propylimidazolium bromide (1) and... (2007). ResearchGate. [Link]
-
Preparation of Nanocellulose Using Ionic Liquids: 1-Propyl-3-Methylimidazolium Chloride and 1-Ethyl-3-Methylimidazolium Chloride. (2020). Polymers (Basel). [Link]
-
1-Alkyl-3-methyl Imidazolium Bromide Ionic Liquids in the Ionothermal Synthesis of Aluminium Phosphate Molecular Sieves. (2004). Chemistry of Materials. [Link]
-
The Impact of Reactive Ionic Liquids Addition on the Physicochemical and Sorption Properties of Poly(Vinyl Alcohol)-Based Films. (2021). International Journal of Molecular Sciences. [Link]
-
Polymer Blends Based on 1-Hexadecyl-3-methyl Imidazolium 1,3-Dimethyl 5-Sulfoisophthalate Ionic Liquid: Thermo-Mechanical, Surface Morphology and Antibacterial Properties. (2023). Polymers (Basel). [Link]
-
Effect of ionic liquid 1-butyl-3-methylimidazolium bromide on ionic conductivity of poly(ethyl methacrylate) based polymer electrolytes. (2018). ResearchGate. [Link]
-
Anomalous Thermal Characteristics of Poly(ionic liquids) Derived from 1-Butyl-2,3-dimethyl-4-vinylimidazolium Salts. (2022). Polymers (Basel). [Link]
-
The effect of [EMIm]BF4/Li+ Ionic liquid on PEO-based solid polymer electrolyte membranes characteristics as lithium-ion batteri. (n.d.). [Link]
-
Study of the Plasticization Effect of 1-Ethyl-3-methylimidazolium Acetate in TPS/PVA Biodegradable Blends Produced by Melt-Mixing. (2022). ResearchGate. [Link]
-
Elongation at break of neat PVA and various types of PVA/NFC nanocomposite films. (n.d.). ResearchGate. [Link]
Sources
- 1. Polymer Blends Based on 1-Hexadecyl-3-methyl Imidazolium 1,3-Dimethyl 5-Sulfoisophthalate Ionic Liquid: Thermo-Mechanical, Surface Morphology and Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Reorganization of Imidazolium Ionic Liquids Induced by Pressure-Enhanced Ionic Liquid—Polyethylene Oxide Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ikm.org.my [ikm.org.my]
- 5. Electrical and Mechanical Characterisation of Poly(ethylene)oxide-Polysulfone Blend for Composite Structural Lithium Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Characterization of 1-Propyl-2,3-dimethylimidazolium Tetrafluoroborate ([PMMIM][BF4]) as an Ionic Liquid Electrolyte
Introduction: The Significance of [PMMIM][BF4] in Electrochemical Applications
Imidazolium-based ionic liquids (ILs) have garnered significant attention as potential electrolytes in a variety of electrochemical devices, including batteries, supercapacitors, and dye-sensitized solar cells. Their inherent properties, such as low volatility, high thermal stability, and wide electrochemical windows, offer distinct advantages over traditional organic solvent-based electrolytes. Within this class of materials, 1-propyl-2,3-dimethylimidazolium tetrafluoroborate ([PMMIM][BF4]) emerges as a compound of interest. The methylation at the C2 position of the imidazolium ring enhances its stability, particularly in basic media, a crucial factor for long-term device performance. Understanding the ionic conductivity of [PMMIM][BF4] is paramount for its effective implementation as an electrolyte. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and ionic conductivity measurement of [PMMIM][BF4].
Physicochemical Properties of [PMMIM][BF4]
A thorough understanding of the physicochemical properties of an ionic liquid is essential for interpreting its ionic conductivity. Key parameters such as density and viscosity are intrinsically linked to the mobility of ions within the liquid and, consequently, its ability to conduct an electric current.
Temperature-Dependent Density and Viscosity
The density and viscosity of pure 1-propyl-2,3-dimethylimidazolium tetrafluoroborate were determined over a range of temperatures. This data is crucial for modeling transport properties and for practical considerations in device fabrication.
| Temperature (K) | Density (g/cm³)[1] | Viscosity (mPa·s)[1] |
| 298.15 | 1.1989 | 113.8 |
| 303.15 | 1.1951 | 89.6 |
| 308.15 | 1.1913 | 71.5 |
| 313.15 | 1.1876 | 57.8 |
| 318.15 | 1.1838 | 47.1 |
| 323.15 | 1.1800 | 38.8 |
| 328.15 | 1.1762 | 32.3 |
| 333.15 | 1.1725 | 27.2 |
| 338.15 | 1.1687 | 23.2 |
| 343.15 | 1.1649 | 19.9 |
Note: Data extracted from studies on binary mixtures with water, corresponding to a water mole fraction of zero.
The decrease in both density and viscosity with increasing temperature is a typical behavior for liquids and is attributed to the increase in thermal energy, which leads to greater intermolecular distances and reduced intermolecular forces, thereby facilitating ionic motion.
Synthesis of 1-Propyl-2,3-dimethylimidazolium Tetrafluoroborate ([PMMIM][BF4])
The synthesis of [PMMIM][BF4] is typically a two-step process involving the quaternization of 1,2-dimethylimidazole followed by an anion exchange reaction.
Protocol for Synthesis
Part 1: Synthesis of 1-Propyl-2,3-dimethylimidazolium Bromide ([PMMIM][Br])
-
Reaction Setup: In a two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 1,2-dimethylimidazole and 1-bromopropane. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Heat the mixture to 70-80 °C with vigorous stirring. The reaction progress can be monitored by the formation of a biphasic mixture, with the ionic liquid forming the lower phase. The reaction is typically complete within 24-48 hours.
-
Purification: After cooling to room temperature, the upper layer of unreacted starting materials is decanted. The resulting viscous ionic liquid is washed multiple times with a non-polar solvent such as ethyl acetate or diethyl ether to remove any remaining impurities. The solvent is then removed under reduced pressure.
Part 2: Anion Exchange to form [PMMIM][BF4]
-
Dissolution: Dissolve the purified [PMMIM][Br] in a minimal amount of deionized water.
-
Anion Exchange: To this aqueous solution, add a slight molar excess (1.1 equivalents) of sodium tetrafluoroborate (NaBF₄). Stir the mixture at room temperature for 12-24 hours. A white precipitate of sodium bromide (NaBr) will form.
-
Extraction: Extract the aqueous phase multiple times with a suitable organic solvent, such as dichloromethane or chloroform. The [PMMIM][BF4] will preferentially partition into the organic phase.
-
Washing and Drying: Combine the organic extracts and wash them with small portions of deionized water to remove any remaining NaBr and NaBF₄. Dry the organic phase over an anhydrous drying agent like magnesium sulfate (MgSO₄).
-
Final Product: Filter off the drying agent and remove the organic solvent under reduced pressure using a rotary evaporator. The final product, 1-propyl-2,3-dimethylimidazolium tetrafluoroborate, should be a clear, colorless to pale yellow viscous liquid. Dry the ionic liquid under high vacuum at an elevated temperature (e.g., 70 °C) for at least 24 hours to remove any residual water and solvent.
Synthesis workflow for [PMMIM][BF4].
Measurement of Ionic Conductivity
Electrochemical Impedance Spectroscopy (EIS) is the standard technique for determining the ionic conductivity of electrolytes. This method involves applying a small amplitude alternating current (AC) potential to the sample over a wide range of frequencies and measuring the resulting current.
Protocol for Ionic Conductivity Measurement using EIS
1. Cell Assembly and Calibration:
-
Utilize a two-electrode conductivity cell with platinum or other inert electrodes of a known geometry.
-
Calibrate the conductivity cell using standard potassium chloride (KCl) solutions of known concentrations and conductivities to determine the cell constant.
2. Sample Preparation:
-
Ensure the [PMMIM][BF4] sample is thoroughly dried under vacuum to minimize the influence of water on the conductivity measurement.
-
Carefully fill the conductivity cell with the ionic liquid, ensuring there are no air bubbles trapped between the electrodes.
3. EIS Measurement Parameters:
-
Connect the conductivity cell to a potentiostat equipped with a frequency response analyzer.
-
Apply a small AC voltage amplitude (typically 5-10 mV) to ensure a linear response.
-
Sweep a wide frequency range, for instance, from 1 MHz down to 1 Hz or lower.
-
Perform the measurements at various controlled temperatures using a temperature-controlled chamber or bath. Allow the sample to equilibrate at each temperature before measurement.
4. Data Analysis:
-
The impedance data is typically visualized in a Nyquist plot (-Z'' vs. Z').
-
The bulk resistance (Rb) of the ionic liquid is determined from the high-frequency intercept of the impedance spectrum with the real axis (Z').
-
The ionic conductivity (σ) is then calculated using the following equation:
σ = L / (Rb * A)
where:
-
σ is the ionic conductivity (in S/cm)
-
L is the distance between the electrodes (in cm)
-
A is the area of the electrodes (in cm²)
-
The ratio L/A is the cell constant determined during calibration.
-
Workflow for ionic conductivity measurement.
Expected Ionic Conductivity and Discussion
The ionic conductivity of 1-propyl-2,3-dimethylimidazolium tetrafluoroborate at room temperature (25 °C) has been reported to be 2.8 mS/cm [2]. In comparison to its analogue with an unsaturated propyl (allyl) group, 1-allyl-2,3-dimethylimidazolium tetrafluoroborate ([AMMIM][BF4]), [PMMIM][BF4] exhibits lower ionic conductivity[2]. This is consistent with the higher viscosity of [PMMIM][BF4], as the saturated propyl chain may lead to stronger van der Waals interactions and a less ordered packing of the ions, hindering their mobility.
The temperature dependence of ionic conductivity in ionic liquids often follows the Vogel-Tammann-Fulcher (VTF) equation:
σ(T) = A * T-1/2 * exp[-B / (T - T0)]
where:
-
A is a pre-exponential factor related to the number of charge carriers.
-
B is a pseudo-activation energy.
-
T is the absolute temperature.
-
T0 is the ideal glass transition temperature.
By measuring the ionic conductivity at various temperatures and fitting the data to the VTF equation, a comprehensive understanding of the ion transport mechanism in [PMMIM][BF4] can be achieved.
Conclusion and Future Outlook
This application note provides a detailed guide to the synthesis and characterization of the ionic conductivity of 1-propyl-2,3-dimethylimidazolium tetrafluoroborate. The provided protocols are designed to be self-validating, ensuring reliable and reproducible results. The physicochemical data presented herein serves as a crucial baseline for researchers and developers working with this promising ionic liquid. Future investigations should focus on a more detailed temperature-dependent study of the ionic conductivity of pure [PMMIM][BF4] to fully elucidate its transport properties and to further assess its potential in a wide range of electrochemical applications. The enhanced stability offered by the C2-methylated imidazolium cation makes [PMMIM][BF4] a compelling candidate for next-generation energy storage and conversion devices.
References
-
Min, G.-H., Yim, T., Lee, H.Y., Kim, Y.G., et al. (2007). Synthesis and Physicochemical Properties of Ionic Liquids: 1-Alkenyl-2,3-dimethylimidazolium Tetrafluoroborates. Bulletin of the Korean Chemical Society, 28(9), 1562-1566. [Link]
-
Zhang, S., Zhou, Q., Lu, X., Song, Y., & Wang, X. (2009). Densities and Viscosities of 1-Propyl-2,3-dimethylimidazolium Tetrafluoroborate + H2O at T = (298.15 to 343.15) K. Journal of Chemical & Engineering Data, 54(4), 1400–1402. [Link]
-
Pajkossy, T., Müller, C., & Jacob, T. (2018). The metal–ionic liquid interface as characterized by impedance spectroscopy and in situ scanning tunneling microscopy. Faraday Discussions, 210, 347-368. [Link]
-
Gamry Instruments. (n.d.). Basics of Electrochemical Impedance Spectroscopy. Retrieved from [Link]
-
Creary, X., & Willis, E. D. (2005). PREPARATION OF 1-BUTYL-3-METHYLIMIDAZOLIUM TETRAFLUOROBORATE. Organic Syntheses, 82, 166. [Link]
Sources
Troubleshooting & Optimization
optimizing reaction conditions with 1-Propyl-2,3-diMethyliMidazoliuM bromide as a catalyst
Technical Support Center: 1-Propyl-2,3-dimethylimidazolium bromide
Welcome to the technical support guide for 1-Propyl-2,3-dimethylimidazolium bromide ([P-DMIM]Br), a highly stable and versatile ionic liquid catalyst. This document is designed for researchers, chemists, and drug development professionals to provide practical, field-tested insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our approach is grounded in explaining the fundamental principles behind each recommendation, empowering you to make informed decisions in your work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, properties, and general use of [P-DMIM]Br.
Q1: What makes 1-Propyl-2,3-dimethylimidazolium bromide a robust catalyst choice?
A1: The key structural feature of [P-DMIM]Br is the methyl group at the C2 position of the imidazolium ring. In many common imidazolium-based ionic liquids, the proton at the C2 position is acidic and susceptible to deprotonation under basic conditions, leading to the formation of an N-heterocyclic carbene (NHC) and subsequent catalyst degradation.[1] The C2-methylation in [P-DMIM]Br blocks this decomposition pathway, imparting significantly greater stability, especially in the presence of basic reagents or at elevated temperatures. This stability expands its applicability in a wider range of chemical transformations.
Q2: How should I handle and store [P-DMIM]Br? Is it sensitive to water or air?
A2: Like many ionic liquids with a bromide anion, [P-DMIM]Br is hygroscopic and can absorb atmospheric moisture. Water can act as a competing nucleophile or alter the polarity of the reaction medium, leading to inconsistent results or unwanted side reactions.[2]
-
Storage: Store the catalyst in a tightly sealed container, preferably within a desiccator or a glovebox under an inert atmosphere (N₂ or Ar).
-
Handling: When handling, minimize exposure to the ambient atmosphere. If the catalyst has been exposed to air, it is crucial to dry it under high vacuum (e.g., at 60-80 °C) for several hours before use to remove absorbed water.
-
Safety: Always wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation and direct contact with skin or eyes.[3]
Q3: What is the typical appearance and purity of high-quality [P-DMIM]Br?
A3: High-purity [P-DMIM]Br should be a white to off-white solid or a colorless to pale-yellow liquid, depending on its melting point and ambient temperature.[4] Discoloration (e.g., a pronounced yellow or brown tint) may indicate the presence of impurities from the synthesis, often residual reactants like 1,2-dimethylimidazole or byproducts. Purity can be verified using ¹H NMR spectroscopy and by ensuring the absence of significant water content via Karl Fischer titration.
Q4: Can [P-DMIM]Br be used as both a catalyst and a solvent?
A4: Yes, this is one of the significant advantages of using ionic liquids.[5] In many cases, [P-DMIM]Br can serve as the reaction medium, eliminating the need for volatile organic compounds (VOCs). This is particularly effective when the reactants are highly soluble in the ionic liquid. Using it as a solvent can lead to high effective catalyst concentration and unique solvation effects that may enhance reaction rates and selectivity.[6] However, for very viscous reactions or when reactants have poor solubility, a co-solvent may be necessary.
Part 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during catalysis with [P-DMIM]Br.
Issue 1: Reaction Yield is Consistently Low or Stalled
| Potential Cause | Recommended Solution & Scientific Rationale |
| Catalyst Impurity (Water) | Solution: Dry the [P-DMIM]Br under high vacuum at 60-80 °C for at least 4 hours before use. Rationale: Water can act as a nucleophile, hydrolyze sensitive functional groups, or deactivate the catalyst by forming strong hydrogen bonds, thereby preventing substrate interaction. |
| Inadequate Temperature | Solution: Systematically increase the reaction temperature in 10-20 °C increments. Rationale: Many reactions require sufficient thermal energy to overcome the activation barrier. Ionic liquids generally have excellent thermal stability, allowing for a wide operational temperature range.[7] However, monitor for thermal degradation of your substrates. |
| Insufficient Catalyst Loading | Solution: Increase the catalyst loading from a typical 5 mol% to 10 mol% or even 15 mol%. Rationale: For sterically hindered substrates or less reactive starting materials, a higher concentration of the active catalytic species is necessary to achieve a reasonable reaction rate. |
| Poor Mixing/Mass Transfer | Solution: Increase the stirring rate. If the reaction mixture is highly viscous or biphasic, consider adding a co-solvent to improve homogeneity. Rationale: Effective mixing is critical for ensuring that reactants can access the catalytic sites. High viscosity can impede mass transfer, effectively starving the catalyst. |
Issue 2: Difficulty in Product Isolation and Catalyst Separation
| Potential Cause | Recommended Solution & Scientific Rationale |
| Product is Miscible with the Ionic Liquid | Solution: Perform a liquid-liquid extraction. Add a non-polar organic solvent (e.g., diethyl ether, hexane, ethyl acetate) that is immiscible with the ionic liquid. The product will partition into the organic layer, which can be separated. Repeat 2-3 times. Rationale: The high polarity of [P-DMIM]Br makes it immiscible with many non-polar organic compounds.[9] This property is the basis for simple product separation by decantation or extraction. The choice of extraction solvent is critical for efficient product recovery. |
| Residual Product in the IL Phase | Solution: After initial extraction, wash the ionic liquid phase with fresh portions of the extraction solvent before recycling. Rationale: Even with immiscible phases, a small amount of product may remain dissolved in the ionic liquid. This can inhibit subsequent catalytic cycles or contaminate future reactions. |
Issue 3: Catalyst Shows Reduced Activity After Recycling
| Potential Cause | Recommended Solution & Scientific Rationale |
| Incomplete Removal of Byproducts or Water | Solution: Implement a more rigorous recycling protocol (see Part 4). Ensure the final drying step under high vacuum is thorough. Rationale: Accumulation of non-volatile byproducts or reabsorption of atmospheric water can poison the catalyst or block active sites. A thorough wash and stringent drying are essential for maintaining catalytic activity.[9] |
| Slow Thermal Degradation | Solution: If the reaction is run at very high temperatures (>180-200 °C) for extended periods, consider lowering the temperature or reducing the reaction time. Rationale: While thermally stable, all organic molecules, including ionic liquids, have a decomposition threshold. Long-term exposure to high heat can lead to gradual degradation, even if fast TGA scans show a higher onset of decomposition.[10] |
Part 3: Optimizing Key Reaction Parameters
A systematic approach is crucial for optimizing any catalytic reaction. The following table provides typical starting ranges and the scientific reasoning for parameter adjustments.
| Parameter | Typical Starting Range | Optimization Strategy & Rationale |
| Temperature | 60 - 120 °C | Strategy: Screen temperatures at 20 °C intervals (e.g., 60, 80, 100, 120 °C). Rationale: Balances reaction kinetics against potential substrate/product degradation. Higher temperatures generally increase reaction rates but can negatively impact selectivity if competing reaction pathways have different activation energies.[8] |
| Catalyst Loading | 2 - 10 mol% | Strategy: Start with 5 mol%. Decrease to 2 mol% if the reaction is very fast; increase to 10-15 mol% for slow or challenging reactions. Rationale: Optimizes the trade-off between reaction time and cost. Lowering catalyst loading is key for process efficiency, but not at the expense of reaction completion. |
| Reaction Time | 4 - 24 hours | Strategy: Monitor reaction progress at set intervals (e.g., 2, 4, 8, 16, 24 h) using TLC, GC, or LC-MS. Rationale: Identifies the point at which the reaction is complete, avoiding unnecessary energy consumption and potential for byproduct formation over extended periods. |
| Co-Solvent | None (neat) | Strategy: If reactants show poor solubility or the mixture is too viscous, introduce a co-solvent. Start with non-polar solvents (toluene, heptane) or polar aprotic solvents (acetonitrile). Rationale: A co-solvent can improve mass transport and reactant solubility.[11] However, the solvent choice can profoundly impact reaction outcomes by altering the polarity of the medium and solvation of the transition state.[12] |
Part 4: Standardized Experimental Protocols
Protocol 1: General Procedure for a Model Esterification Reaction
This protocol describes the esterification of benzoic acid with 1-butanol as a representative application.
-
Catalyst Preparation: Place 1-Propyl-2,3-dimethylimidazolium bromide (e.g., 10 mol%) in a round-bottom flask equipped with a magnetic stir bar. Dry the catalyst under high vacuum at 80 °C for 4 hours.
-
Reaction Setup: After drying, allow the flask to cool to room temperature under an inert atmosphere (N₂ or Ar). Add benzoic acid (1.0 eq) and 1-butanol (1.2 eq) to the flask.
-
Reaction Execution: Place the flask in a preheated oil bath set to the desired temperature (e.g., 100 °C). Stir the mixture vigorously for the specified time (e.g., 12 hours). Monitor the reaction progress periodically via TLC or GC analysis of a small aliquot.
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature. Add 10 mL of diethyl ether to the flask and stir for 5 minutes. The mixture will form two phases.
-
Extraction: Carefully transfer the mixture to a separatory funnel. Collect the lower ionic liquid phase. Extract the upper organic phase with two additional 5 mL portions of diethyl ether. Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude butyl benzoate. Purify further by column chromatography if necessary.
Protocol 2: Catalyst Recycling Workflow
-
Collection: Collect the ionic liquid phase after product extraction.
-
Washing: Add a fresh portion of a non-polar solvent (e.g., diethyl ether, hexane) to the ionic liquid. Stir vigorously for 10-15 minutes to wash out any remaining organic residues. Allow the phases to separate and decant or pipette off the solvent layer. Repeat this washing step two more times.
-
Drying: Place the washed ionic liquid under high vacuum at 60-80 °C for several hours until all residual wash solvent and any absorbed water have been removed. The catalyst is now ready for reuse.
References
-
Górska, A., & Staszak, M. (2021). Ionic Liquids in Catalysis. Molecules, 26(5), 1433. Available at: [Link]
-
McNeice, P., Marr, P. C., & Marr, A. C. (2021). Basic ionic liquids for catalysis: the road to greater stability. Catalysis Science & Technology, 11(5), 1646-1662. Available at: [Link]
-
Welton, T. (2004). Ionic liquids as catalysts, solvents and conversion agents. Clean Solvents: Perspectives for Green Chemistry and Engineering, 1-33. Available at: [Link]
-
Yang, Y., & Kou, Y. (2017). Ionic Liquids in Selective Oxidation: Catalysts and Solvents. Chemical Reviews, 117(15), 10131-10188. Available at: [Link]
-
Shekaari, H., Mansoori, Y., & Sadeghi, R. (2008). Density, speed of sound, and electrical conductance of ionic liquid 1-hexyl-3-methyl-imidazolium bromide in water at different temperatures. Journal of Chemical Thermodynamics, 40(5), 852-859. Available at: [Link]
-
Marr, A. C. (2015). Properties of Ionic Liquid Solvents for Catalysis. ResearchGate. Available at: [Link]
-
Zhu, S., et al. (2019). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. Molecules, 24(18), 3273. Available at: [Link]
-
Zhu, S., et al. (2019). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. Molecules, 24(18), 3273. Available at: [Link]
-
Ghandi, K. (2014). Ionic Liquids Recycling for Reuse. ResearchGate. Available at: [Link]
- Google Patents. (2010). Preparation and purification of ionic liquids and precursors. US7763186B2.
-
Schleicher, J. C., & Scurto, A. M. (2011). Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium. Green Chemistry, 13(12), 3417-3426. Available at: [Link]
-
Ghandi, K. (2014). A Review of Ionic Liquids, Their Limits and Applications. Green and Sustainable Chemistry, 4, 34-50. Available at: [Link]
-
Singh, S., & Kumar, A. (2018). Experimental and in silico insights: interaction of dimethyl sulphoxide with 1-hexyl-2-methyl imidazolium bromide/1-octyl-2-methyl imidazolium bromide at different temperatures. Journal of Molecular Liquids, 265, 33-41. Available at: [Link]
-
Schleicher, J. C., & Scurto, A. M. (2011). Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium. Green Chemistry, 13(12), 3417-3426. Available at: [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Propyl bromide. Available at: [Link]
-
Singh, S., & Kumar, A. (2018). Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide. Journal of Chemical & Engineering Data, 63(8), 2826-2834. Available at: [Link]
-
Di Schino, M., et al. (2022). Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review. Molecules, 27(3), 705. Available at: [Link]
Sources
- 1. Basic ionic liquids for catalysis: the road to greater stability - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02274H [pubs.rsc.org]
- 2. Experimental and in silico insights: interaction of dimethyl sulphoxide with 1-hexyl-2-methyl imidazolium bromide/1-octyl-2-methyl imidazolium bromide at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iolitec.de [iolitec.de]
- 4. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. books.rsc.org [books.rsc.org]
stability of 1-Propyl-2,3-diMethyliMidazoliuM bromide in aqueous solutions
Welcome to the technical support resource for 1-Propyl-2,3-dimethylimidazolium bromide ([PMeMIm][Br]). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting assistance, and frequently asked questions regarding the stability of this ionic liquid in aqueous solutions. Our goal is to empower you with the scientific understanding necessary to ensure the integrity and reproducibility of your experiments.
Introduction: Understanding the Stability of [PMeMIm][Br]
1-Propyl-2,3-dimethylimidazolium bromide is a member of the imidazolium class of ionic liquids. A key structural feature is the methylation of the C2 carbon on the imidazolium ring. This substitution significantly enhances its stability, particularly in alkaline conditions, compared to its C2-unsubstituted counterparts (e.g., 1-propyl-3-methylimidazolium bromide).[1][2] The acidic proton at the C2 position in many imidazolium salts is the primary site for deprotonation, initiating degradation pathways, especially hydrolysis.[3][4] By replacing this proton with a methyl group, [PMeMIm][Br] offers greater chemical resilience, a critical attribute for applications in aqueous media.
However, "stable" is a relative term. The longevity of [PMeMIm][Br] in your experiments will be dictated by factors such as pH, temperature, and the presence of other chemical species. This guide will help you navigate these variables.
Below is the chemical structure of the 1-Propyl-2,3-dimethylimidazolium cation.
Caption: Structure of the 1-Propyl-2,3-dimethylimidazolium Cation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The troubleshooting workflows are designed to help you systematically identify and resolve the root cause of the problem.
Issue 1: Rapid Degradation or Loss of Efficacy of [PMeMIm][Br] Solution
You've prepared an aqueous solution of [PMeMIm][Br], but your experimental results suggest the compound is degrading much faster than expected.
Caption: Troubleshooting workflow for rapid degradation of [PMeMIm][Br].
-
pH: The primary pathway for the degradation of imidazolium cations in aqueous solutions is hydrolysis, which is significantly accelerated under basic conditions.[3][5] While the C2-methyl group on [PMeMIm][Br] prevents the most common deprotonation-initiated degradation, strong alkaline conditions can still promote nucleophilic attack by hydroxide ions on the imidazolium ring, leading to ring-opening.[4]
-
Temperature: As with most chemical reactions, the rate of hydrolysis and other potential degradation reactions increases with temperature. Long-term stability is compromised even at moderately elevated temperatures.[6][7] While onset decomposition temperatures from thermogravimetric analysis (TGA) are often reported above 200°C, these rapid heating-rate experiments can overestimate long-term thermal stability in solution.[8][9]
-
Impurities: The presence of strong nucleophiles, bases, or metal ions in your water or other reagents can catalyze the degradation of the ionic liquid.
Issue 2: Appearance of a Yellow Tinge in an Aged Solution
A previously colorless stock solution of [PMeMIm][Br] has developed a yellow color over time.
-
Cease Use: Do not use the discolored solution for critical experiments, as the color indicates the presence of unknown degradation products.
-
Characterize the Change: Acquire a UV-Visible spectrum of the solution. A broad absorbance in the UV-Vis region that was not present in the fresh solution is a clear indicator of degradation.
-
Identify the Cause:
-
Light Exposure: Has the solution been stored in a clear container on the benchtop? Photodegradation can sometimes lead to colored byproducts.
-
Impurity in Source Material: Was the initial [PMeMIm][Br] solid perfectly white? A common impurity from synthesis is unreacted N-methylimidazole or related species, which can degrade into colored compounds.
-
Slow Degradation: Even under optimal conditions, very slow degradation can occur over weeks or months, potentially forming conjugated systems that absorb visible light.
-
The formation of color typically arises from the generation of molecules with extended conjugated π-systems, which absorb light in the visible spectrum. While the specific degradation products of [PMeMIm][Br] that cause color are not extensively documented, ring-opening or subsequent reactions of the initial degradation products can lead to such species.
-
Storage: Store stock solutions in amber glass vials or protected from light.
-
Inert Atmosphere: For long-term storage (months), purging the headspace of the vial with an inert gas like argon or nitrogen can prevent oxidative degradation.
-
Quality of Starting Material: Use high-purity, colorless [PMeMIm][Br] for preparing solutions. A patent for a similar compound, 1-Butyl-2,3-dimethylimidazolium bromide, describes it as a white solid.[10]
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of 1-Propyl-2,3-dimethylimidazolium bromide in a neutral aqueous solution at room temperature?
In a purified, neutral (pH ~7) aqueous solution, stored at room temperature and protected from light, [PMeMIm][Br] is expected to be stable for several weeks to months with minimal degradation. The C2-methyl group confers significant stability against hydrolysis under these conditions.[1][5]
Q2: How significantly does pH impact the stability?
The impact is substantial, particularly on the alkaline side. While stable at neutral pH, imidazolium salts show markedly increased degradation rates as the pH becomes basic.[5][11] A systematic study on related imidazolium cations showed that while C2, C4, and C5 methylation dramatically improves stability, degradation can still occur in highly alkaline media (e.g., 1-5 M KOH).[5] Acidic conditions are generally better tolerated, although very low pH combined with high temperatures can also promote hydrolysis.
Q3: What are the primary degradation products in an aqueous solution?
Under strongly basic conditions, the most likely degradation pathway involves nucleophilic attack by a hydroxide ion on the imidazolium ring, leading to a ring-opened product.[3][4] Under oxidative conditions, such as in the presence of hydrogen peroxide and a catalyst, degradation proceeds by attacking the alkyl chains and the imidazolium ring, breaking it down into smaller organic molecules.[12] For simple hydrolysis, the bromide anion remains as a spectator ion.
Caption: Proposed degradation pathway under strongly basic conditions.
Q4: What are the recommended storage conditions for aqueous solutions?
For optimal stability:
-
Temperature: Store at 2-8°C (refrigerated). Avoid freeze-thaw cycles.
-
pH: Maintain a pH between 6.0 and 7.5. If necessary, use a non-nucleophilic buffer (e.g., phosphate or HEPES).
-
Container: Use amber glass vials to protect from light.
-
Purity: Prepare solutions using high-purity, sterile water (e.g., HPLC-grade or Milli-Q).
Q5: How can I monitor the stability of my [PMeMIm][Br] solution?
Regularly monitoring your stock solution is crucial for reproducible results.
-
pH Measurement: Periodically check the pH of the solution. A significant drift can indicate degradation or absorption of atmospheric CO₂.
-
UV-Vis Spectroscopy: This is a simple and rapid method. Scan the solution (e.g., from 200-800 nm). The appearance of new absorption peaks or an increase in background absorbance over time indicates the formation of degradation products.
-
NMR Spectroscopy: For a more definitive assessment, ¹H NMR can be used. The appearance of new peaks or changes in the integration of characteristic imidazolium protons signals degradation.[5]
-
HPLC: High-Performance Liquid Chromatography can be used to separate the parent compound from its degradation products, allowing for quantification of stability.
Experimental Protocols
Protocol 1: Preparation of a Standard 100 mM Aqueous Stock Solution
-
Preparation: Work in a clean environment (e.g., a laminar flow hood) to minimize microbial contamination.
-
Weighing: Accurately weigh the required mass of high-purity 1-Propyl-2,3-dimethylimidazolium bromide (MW: 221.12 g/mol ) using an analytical balance. For 10 mL of a 100 mM solution, you will need 221.12 mg.
-
Dissolution: Transfer the solid to a sterile 15 mL polypropylene tube or a volumetric flask. Add approximately 8 mL of HPLC-grade water. Vortex or stir until the solid is completely dissolved.
-
pH Adjustment (Optional but Recommended): Check the pH of the solution using a calibrated pH meter. If necessary, adjust to pH 7.0-7.4 using dilute, sterile HCl or NaOH.
-
Final Volume: Add HPLC-grade water to bring the final volume to 10.0 mL.
-
Sterilization: Filter the solution through a 0.22 µm sterile syringe filter into a sterile, light-protected (amber) storage container.
-
Storage: Label the container with the compound name, concentration, date, and your initials. Store at 2-8°C.
Protocol 2: Stability Monitoring by UV-Vis Spectroscopy
-
Baseline Spectrum: Immediately after preparing a fresh solution (as per Protocol 1), take a baseline UV-Vis spectrum.
-
Dilute an aliquot of the stock solution to a suitable concentration (e.g., 1 mM) in the same water used for preparation.
-
Use a quartz cuvette and scan from 200 nm to 800 nm, using water as the blank.
-
Save this spectrum as your "Time 0" reference. The imidazolium ring has a characteristic absorbance in the low UV region (~210-230 nm).
-
-
Periodic Scans: At regular intervals (e.g., daily, weekly), repeat the measurement using the same dilution factor and instrument settings.
-
Data Analysis: Overlay the spectra. The development of new peaks or a general increase in absorbance across the spectrum, particularly above 250 nm, is indicative of degradation.
Reference Data
The following table summarizes the general stability expectations for imidazolium salts based on their substitution pattern, drawing on data from the broader class of these compounds.
| Condition | C2-H Imidazolium Salts (e.g., [PMIm][Br]) | C2-Methyl Imidazolium Salts (e.g., [PMeMIm][Br]) | Rationale & References |
| Neutral pH (6-8), RT | Moderately Stable (days to weeks) | Highly Stable (weeks to months) | C2-methyl group blocks the primary site for deprotonation and subsequent hydrolysis.[1][5] |
| Alkaline pH (>9), RT | Unstable (hours to days) | Significantly More Stable , but will degrade over time. | While more resilient, the ring remains susceptible to direct nucleophilic attack by OH⁻.[4][5][11] |
| Elevated Temp (>60°C) | Degradation is accelerated. | Degradation is accelerated, but at a slower rate than C2-H analogues. | Higher temperatures provide the activation energy needed to overcome stability barriers.[6][7] |
References
-
Leclercq, L., Noujeim, N., & Schmitzer, A. R. (2009). 2,3-Dimethyl-1-propylimidazolium bromide (1) and... Crystal Growth & Design. Available at: [Link]
-
Long, T. E., et al. (2015). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Journal of the American Chemical Society. Available at: [Link]
-
Wang, J., et al. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Molecules. Available at: [Link]
-
Papiernik, S. K., Gan, J., & Yates, S. R. (2000). Mechanism of Degradation of Methyl Bromide and Propargyl Bromide in Soil. Journal of Environmental Quality. Available at: [Link]
-
Hollóczki, O., et al. (2010). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society. Available at: [Link]
-
Ferreira, A. M., et al. (2017). Thermal stability of imidazolium-based ionic liquids. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). Preparation and purification of ionic liquids and precursors. US7763186B2.
-
Hollóczki, O. (2010). Hydrolysis of Imidazole-2-ylidenes. ResearchGate. Available at: [Link]
-
Wang, J., et al. (2015). Degradation pathway and kinetics of 1-alkyl-3-methylimidazolium bromides oxidation in an ultrasonic nanoscale zero-valent iron/hydrogen peroxide system. Journal of Hazardous Materials. Available at: [Link]
-
Das, S., et al. (2022). Ligand Effect on the Stability, Reactivity, and Acidity of Imidazolium Systems. ResearchGate. Available at: [Link]
-
Long, T. E., et al. (2015). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. ResearchGate. Available at: [Link]
-
Singh, T., et al. (2016). Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction. Frontiers in Chemistry. Available at: [Link]
-
Morris, R. E., et al. (2004). 1-Alkyl-3-methyl Imidazolium Bromide Ionic Liquids in the Ionothermal Synthesis of Aluminium Phosphate Molecular Sieves. Chemistry of Materials. Available at: [Link]
-
Ge, R., et al. (2007). Thermal Stability and Vapor–Liquid Equilibrium for Imidazolium Ionic Liquids as Alternative Reaction Media. Journal of Chemical & Engineering Data. Available at: [Link]
-
Rebelo, L. P. N., et al. (2013). Ionic liquid thermal stabilities: decomposition mechanisms and analysis tools. Chemical Society Reviews. Available at: [Link]
-
Elabd, Y. A., et al. (2016). Relative Chemical Stability of Imidazolium-Based Alkaline Anion Exchange Polymerized Ionic Liquids. Macromolecules. Available at: [Link]
-
Anderson, J. L., & Armstrong, D. W. (2006). Ionic Liquids in Analytical Chemistry: Fundamentals, Technological Advances, and Future Outlook. Analytical Chemistry. Available at: [Link]
-
Li, C., et al. (2019). Synthesis of functional dicationic ionic liquids for the treatment of lignocellulosic biomass. Green Chemistry. Available at: [Link]
-
de Pedro, I., et al. (2020). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state. Dalton Transactions. Available at: [Link]
-
Anderson, J. L., & Armstrong, D. W. (2006). Ionic Liquids in Analytical Chemistry. Analytical Chemistry. Available at: [Link]
-
Liger, D., et al. (2016). PH not stable with imidazole in buffers?. ResearchGate. Available at: [Link]
-
Ficke, L. E., & Brennecke, J. F. (2010). Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide. Journal of Chemical & Engineering Data. Available at: [Link]
-
Rajathi, K., & Rajendran, A. (2013). Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids. Research & Reviews: Journal of Chemistry. Available at: [Link]
-
Flores-Alamo, N., et al. (2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. American Journal of Engineering Research. Available at: [Link]
-
Blake, D. M., et al. (2006). Lifetime of Imidazolium Salts at Elevated Temperatures. NREL Technical Report. Available at: [Link]
-
Sahoo, S., et al. (2023). Experimental and in silico insights: interaction of dimethyl sulphoxide with 1-hexyl-2-methyl imidazolium bromide/1-octyl-2-methyl imidazolium bromide at different temperatures. Scientific Reports. Available at: [Link]
-
Zhang, X., et al. (2022). Predicting Thermal Decomposition Temperature of Binary Imidazolium Ionic Liquid Mixtures from Molecular Structures. Molecules. Available at: [Link]
-
Vanyúr, R., et al. (2007). Micelle formation of 1-alkyl-3-methylimidazolium bromide ionic liquids in aqueous solution. Journal of Molecular Liquids. Available at: [Link]
Sources
- 1. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development [mdpi.com]
- 2. Frontiers | Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ionic liquid thermal stabilities: decomposition mechanisms and analysis tools - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Degradation pathway and kinetics of 1-alkyl-3-methylimidazolium bromides oxidation in an ultrasonic nanoscale zero-valent iron/hydrogen peroxide system - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Toxicity of 1-Alkyl-3-Methylimidazolium Bromide Ionic Liquids
This guide provides a comprehensive comparison of the toxicity profiles of a homologous series of 1-alkyl-3-methylimidazolium bromide ionic liquids, denoted as [Cn mim]Br, where 'n' represents the number of carbon atoms in the alkyl chain. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the structure-toxicity relationship of these widely used compounds. We will delve into the underlying mechanisms of toxicity and provide detailed, field-proven protocols for key toxicological assays.
The Double-Edged Sword: Understanding the Biological Impact of Imidazolium Ionic Liquids
1-Alkyl-3-methylimidazolium salts are a class of ionic liquids (ILs) celebrated for their unique physicochemical properties, including low volatility, high thermal stability, and excellent solvation capabilities. These characteristics have made them attractive alternatives to traditional organic solvents in a myriad of applications, from chemical synthesis to drug delivery. However, their increasing production and use necessitate a thorough understanding of their potential biological and environmental impact. The toxicity of these compounds is not a fixed property but is intricately linked to their molecular structure, primarily the length of the alkyl chain attached to the imidazolium cation.
The "Alkyl Chain Effect": A Direct Correlation Between Lipophilicity and Toxicity
The primary determinant of toxicity for the [Cn mim]Br series is the length of the 1-alkyl chain. A substantial body of evidence demonstrates a positive correlation between the number of carbon atoms in this chain and the observed toxicity across various biological systems, including human cell lines and aquatic organisms.[1]
This trend is fundamentally linked to the concept of lipophilicity , or the affinity of a molecule for a lipid-rich environment. As the alkyl chain elongates, the ionic liquid cation becomes more lipophilic, enhancing its ability to interact with and disrupt the phospholipid bilayers that form cell membranes.[2] This disruption is considered the principal mechanism of toxicity for this class of ionic liquids.
The interaction can be visualized as the lipophilic alkyl "tail" of the imidazolium cation inserting itself into the hydrophobic core of the cell membrane. This intrusion compromises the membrane's structural integrity and fluidity, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.
Figure 1: Mechanism of [Cₙmim]Br toxicity via membrane disruption.
Comparative Toxicity Data: A Quantitative Overview
The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for various 1-alkyl-3-methylimidazolium bromide ionic liquids across different cell lines and organisms. A lower IC50 or EC50 value indicates higher toxicity.
| Ionic Liquid | Alkyl Chain Length (n) | Test System | Endpoint | Concentration (µM) | Reference |
| [C₂mim]Br | 2 | Human Breast Cancer (MCF-7) | IC50 (48h) | 2910 | [1] |
| [C₄mim]Br | 4 | Human Cervical Cancer (HeLa) | IC50 (24h) | 538.38 | [2][3] |
| [C₄mim]Br | 4 | Human Breast Cancer (MCF-7) | IC50 (24h) | 841.86 | [2][3] |
| [C₄mim]Br | 4 | Human Embryonic Kidney (HEK293T) | IC50 (24h) | 654.78 | [2][3] |
| [C₁₂mim]Br | 12 | Human Hepatocellular Carcinoma (HepG2) | EC50 (24h) | 9.8 |
As the data illustrates, there is a dramatic increase in cytotoxicity as the alkyl chain length increases from ethyl ([C₂mim]Br) to dodecyl ([C₁₂mim]Br). For instance, the toxicity of the butyl-substituted imidazolium bromide is in the micromolar range, while the dodecyl-substituted counterpart is toxic at a much lower concentration. This underscores the critical role of the alkyl chain in dictating the biological activity of these ionic liquids.
Experimental Protocols for Toxicity Assessment
To ensure the generation of reliable and reproducible toxicity data, standardized and well-validated experimental protocols are paramount. Here, we detail the methodologies for two of the most common assays used to assess the cytotoxicity and ecotoxicity of ionic liquids.
Cytotoxicity Assessment: The MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. The underlying principle is that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active (i.e., viable) cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Preparation and Exposure: Prepare a stock solution of the [Cn mim]Br ionic liquid in a suitable solvent (e.g., sterile deionized water or culture medium). Perform serial dilutions to obtain a range of desired concentrations. After the 24-hour incubation, remove the culture medium from the wells and replace it with 100 µL of medium containing the different concentrations of the ionic liquid. Include a vehicle control (medium with solvent but no ionic liquid) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Following the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the ionic liquid concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Figure 2: Workflow for the MTT cytotoxicity assay.
Ecotoxicity Assessment: Algal Growth Inhibition Test (OECD 201)
The algal growth inhibition test is a standardized method to determine the effects of substances on the growth of freshwater microalgae. This assay is crucial for assessing the potential environmental risk of ionic liquids that may be released into aquatic ecosystems.
Step-by-Step Protocol:
-
Test Organism and Culture: Use a recommended freshwater green alga species, such as Raphidocelis subcapitata (formerly Pseudokirchneriella subcapitata). Maintain a stock culture in a nutrient-rich medium under continuous illumination and controlled temperature (21-24°C).
-
Test Preparation: Prepare a series of test solutions with different concentrations of the [Cn mim]Br ionic liquid in the algal growth medium. A geometric series of at least five concentrations is recommended. Also, prepare a control group with only the growth medium.
-
Inoculation: Inoculate each test flask (including controls) with a low concentration of exponentially growing algae to achieve a starting cell density of approximately 10⁴ cells/mL.
-
Incubation: Incubate the flasks for 72 hours under continuous, uniform illumination and a constant temperature (21-24°C). The flasks should be shaken continuously to ensure a homogenous suspension of the algae.
-
Growth Measurement: Measure the algal biomass (cell concentration) in each flask at 24, 48, and 72 hours. This can be done using a cell counter or indirectly by measuring surrogate parameters like chlorophyll fluorescence.
-
Data Analysis: For each test concentration, calculate the average specific growth rate. Determine the percentage inhibition of the growth rate relative to the control. Plot the percentage inhibition against the logarithm of the test substance concentration to calculate the EC50 value (the concentration that causes a 50% reduction in the growth rate).
Conclusion: A Call for Conscious Design
The evidence presented in this guide unequivocally demonstrates that the toxicity of 1-alkyl-3-methylimidazolium bromide ionic liquids is strongly dependent on the length of the alkyl chain. The "alkyl chain effect" is a direct consequence of increasing lipophilicity, which enhances the disruption of cellular membranes. While the unique properties of these ionic liquids offer significant advantages in various scientific and industrial fields, their potential for biological harm cannot be overlooked.
For researchers and drug development professionals, this structure-toxicity relationship provides a critical design parameter. By opting for shorter alkyl chains where application permits, the inherent toxicity of these compounds can be significantly mitigated. This principle of "benign by design" is paramount for the continued and sustainable use of ionic liquid technologies. The experimental protocols detailed herein provide a robust framework for the in-house evaluation of novel ionic liquids, ensuring that their promising technological benefits are not overshadowed by unintended biological consequences.
References
-
Comparative Study on the EC50 Value in Single and Mixtures of Dimethylformamide, Methyl Ethyl Ketone, and Toluene. Safety and Health at Work. Available at: [Link]
-
Mechanistic insights into the cytotoxic and apoptotic effects of 1-butyl-3-methylimidazolium bromide and 1-butylpyridinium bromide on human cell lines. Archives of Industrial Hygiene and Toxicology. Available at: [Link]
-
LumiMARA ecotoxicity test. NCIMB. Available at: [Link]
-
Toxicity evaluation with Vibrio fischeri test of organic chemicals used in aquaculture. ResearchGate. Available at: [Link]
-
Mechanistic insights into the cytotoxic and apoptotic effects of 1-butyl-3-methylimidazolium bromide and 1-butylpyridinium bromide on human cell lines. ResearchGate. Available at: [Link]
-
Comparison of IC50 values for HepG2 cells, HT29 cells, MDD-MB231 cells, Chang cells, and HUVECs obtained from MTT assay following exposure to iron-manganese-promoted sulfated zirconia nanoparticles and chemotherapies for 72 hours. ResearchGate. Available at: [Link]
-
Bioluminescent Vibrio fischeri Assays in the Assessment of Seasonal and Spatial Patterns in Toxicity of Contaminated River Sediments. Frontiers in Microbiology. Available at: [Link]
-
Comparison of EC50-72h (µg/mL) for drugs tested on two cell lines and by four assays. ResearchGate. Available at: [Link]
-
The Study of Cytotoxicity of an Imidazolium Based Ionic Liquid on MCF-7 Cell Line. Journal of Chemical Health Risks. Available at: [Link]
-
Toxicity evaluation with Vibrio fischeri test of organic chemicals used in aquaculture. Europe PMC. Available at: [Link]
-
Comparative Chemosensitivity of VX2 and HCC Cell Lines to Drugs Used in TACE. In Vivo. Available at: [Link]
-
Aliivibrio fischeri Toxicity Tests (formerly Vibrio Fischeri). Biotoxicity. Available at: [Link]
-
Cytotoxicity of 1-octyl-3-methylimidazolium chloride on Escherichia coli DH5α. De Gruyter. Available at: [Link]
-
Comparison of IC 50 values for HepG2 and Chang cells obtained from LDH leakage assay and MTT assay following exposure to goniothalamin for 24, 48 and 72 hours. ResearchGate. Available at: [Link]
-
Cytotoxicity of 1-dodecyl-3-methylimidazolium bromide on HepG2 cells. Genetics and Molecular Research. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1-Propyl-2,3-dimethylimidazolium Bromide
For Researchers, Scientists, and Drug Development Professionals
In the expanding landscape of ionic liquids (ILs), 1-Propyl-2,3-dimethylimidazolium bromide ([PMMIM]Br) presents itself as a compound of significant interest due to its potential applications as a solvent in organic synthesis and as a component in electrochemical devices. The performance of an ionic liquid is intrinsically linked to its purity. Even trace impurities can significantly alter its physicochemical properties, leading to non-reproducible experimental results and potentially compromising its application.[1] This guide provides a comprehensive framework for validating the purity of synthesized [PMMIM]Br, offering a comparative analysis of relevant analytical techniques and detailed experimental protocols.
The Criticality of Purity in Ionic Liquids
Ionic liquids are salts that are liquid at or near room temperature.[2] Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, are highly dependent on their ionic composition.[3][4] Impurities, which can arise from starting materials, side reactions during synthesis, or degradation, can introduce variability in key parameters like viscosity, conductivity, and electrochemical stability.[5] Therefore, rigorous purity validation is not merely a quality control step but a fundamental requirement for reliable research and development.
Synthesis of 1-Propyl-2,3-dimethylimidazolium Bromide: A Foundational Overview
The synthesis of 1-Propyl-2,3-dimethylimidazolium bromide is typically achieved through a straightforward quaternization reaction. This involves the reaction of 1,2-dimethylimidazole with an alkylating agent, in this case, 1-bromopropane.[6]
A general synthetic procedure is as follows:
-
Equimolar amounts of 1,2-dimethylimidazole and 1-bromopropane are combined in a round-bottom flask.
-
The reaction mixture is stirred, often under an inert atmosphere, at a moderately elevated temperature (e.g., 60-70°C) for a specified period (e.g., 24-48 hours).[3]
-
The resulting product, a viscous liquid or a solid, is then subjected to purification steps, which typically involve washing with a non-polar solvent like ethyl acetate or diethyl ether to remove unreacted starting materials.[7][8]
-
Finally, the purified ionic liquid is dried under vacuum to remove any residual solvent.[8]
Caption: A generalized workflow for the synthesis and purification of 1-Propyl-2,3-dimethylimidazolium bromide.
A Multi-faceted Approach to Purity Validation
No single analytical technique can provide a complete picture of an ionic liquid's purity. A combination of spectroscopic and chromatographic methods is essential for a thorough characterization.
Spectroscopic Techniques: Unveiling the Molecular Fingerprint
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR are indispensable tools for confirming the chemical structure of the synthesized ionic liquid and identifying organic impurities. The presence of signals corresponding to the starting materials (1,2-dimethylimidazole and 1-bromopropane) or side-products would indicate incomplete reaction or the occurrence of undesired chemical transformations.
-
¹H NMR (in D₂O): Expected chemical shifts for the 1-Propyl-2,3-dimethylimidazolium cation are approximately: δ 0.87 (t, 3H, CH₃ of propyl), 1.78-1.91 (m, 2H, CH₂ of propyl), 3.86 (s, 3H, N-CH₃ at C2), 4.13 (t, 2H, N-CH₂ of propyl), 7.42 (d, 2H, imidazole ring protons). The absence of a peak around 10.14 ppm, characteristic of the acidic proton at the C2 position in 1,3-disubstituted imidazolium salts, confirms the 1,2,3-trisubstituted nature of the cation.
-
¹³C NMR (in D₂O): Expected chemical shifts are approximately: δ 9.75 (CH₃ of propyl), 22.29 (CH₂ of propyl), 35.56 (N-CH₃), 52.03 (N-CH₂), 122.14, 123.42 (imidazole ring carbons), 135.83 (N-C-N).[8]
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy provides a rapid and non-destructive method for identifying the functional groups present in the ionic liquid. While it may not be as quantitative as NMR, it serves as an excellent screening tool. The FTIR spectrum of an imidazolium bromide salt will exhibit characteristic absorption bands.[9]
-
C-H stretching vibrations of the alkyl chains and the imidazolium ring are typically observed in the 2800-3200 cm⁻¹ region.[9]
-
Imidazolium ring stretching vibrations appear in the 1080-1600 cm⁻¹ range.[9]
-
Out-of-plane bending modes of the imidazolium ring C-H bonds can be found between 700 and 950 cm⁻¹.[10]
Deviations from a reference spectrum of a high-purity standard can indicate the presence of impurities. The absence of a broad absorption band around 3400 cm⁻¹ is indicative of low water content.
Chromatographic Techniques: Separating and Quantifying Components
1. Ion Chromatography (IC):
Ion chromatography is a powerful technique for the quantification of anionic impurities, particularly residual halides from the synthesis.[11] The presence of unreacted bromide or other halide contaminants can significantly impact the electrochemical properties of the ionic liquid.
2. High-Performance Liquid Chromatography (HPLC):
HPLC, particularly with a mixed-mode column, can be employed to separate and quantify both the cationic and anionic components of the ionic liquid, as well as non-ionic organic impurities.[12] This technique offers a comprehensive purity profile.
Thermal Analysis: Assessing Stability
Thermogravimetric Analysis (TGA):
TGA is crucial for determining the thermal stability of the ionic liquid.[4][13] It measures the change in mass of a sample as a function of temperature.[14] The onset decomposition temperature provides a key indicator of the material's thermal robustness.[15] Impurities can often lower the decomposition temperature.[14] TGA studies reveal that the decomposition of ionic liquids typically occurs at high temperatures, often exceeding 300°C.[16]
Comparative Analysis of Purity Validation Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H and ¹³C NMR | Structural confirmation, identification and quantification of organic impurities. | Highly specific, quantitative. | May not detect inorganic impurities. |
| FTIR | Functional group identification, rapid screening for impurities. | Fast, non-destructive. | Less quantitative, may not detect trace impurities. |
| Ion Chromatography | Quantification of anionic impurities (e.g., halides). | Highly sensitive and quantitative for ionic species. | Limited to ionic analytes. |
| HPLC | Separation and quantification of cationic, anionic, and non-ionic components. | Versatile, can provide a comprehensive purity profile. | Method development can be complex. |
| TGA | Thermal stability, decomposition temperature. | Provides critical information on thermal properties. | Does not identify the nature of impurities. |
Experimental Protocols
Protocol 1: ¹H NMR Spectroscopy for Purity Assessment
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized 1-Propyl-2,3-dimethylimidazolium bromide and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Instrument Setup: Utilize a 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Integrate the peaks corresponding to the product and any identifiable impurities. The purity can be estimated by comparing the relative integrals.
Protocol 2: FTIR Spectroscopy
-
Sample Preparation: Place a small drop of the ionic liquid directly onto the ATR crystal of the FTIR spectrometer.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the obtained spectrum with a reference spectrum of a high-purity standard. Look for the presence of unexpected peaks or significant shifts in characteristic absorption bands.
Protocol 3: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place a small amount of the ionic liquid (typically 5-10 mg) into a TGA pan.
-
Instrument Setup: Use a TGA instrument with a nitrogen or argon atmosphere to prevent oxidative degradation.
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) from room temperature to a temperature above its expected decomposition point (e.g., 500 °C).
-
Data Analysis: Determine the onset decomposition temperature from the resulting TGA curve.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 13. mdpi.com [mdpi.com]
- 14. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ajer.org [ajer.org]
A Researcher's Guide to Cation Structure-Property Relationships in Imidazolium-Based Ionic Liquids
As a Senior Application Scientist, this guide is designed to provide researchers, chemists, and drug development professionals with a comprehensive understanding of how the cation structure of imidazolium-based ionic liquids (ILs) dictates their physicochemical properties. We will move beyond mere observation to explore the underlying molecular mechanisms, supported by experimental data, to empower you in the rational design and selection of ILs for your specific applications.
The Central Role of the Imidazolium Cation
Imidazolium-based ionic liquids are salts composed of an imidazolium cation and a corresponding anion. While the anion's contribution is significant, the cation's structure offers a versatile platform for fine-tuning the IL's bulk properties.[1] The primary modifications to the imidazolium cation, which we will explore in this guide, include:
-
Alkyl Chain Length: The length of the alkyl chains attached to the nitrogen atoms (N1 and N3) of the imidazolium ring.
-
Cation Symmetry: The relative lengths of the two alkyl chains on the N1 and N3 positions.
-
Functionalization: The introduction of other chemical groups (e.g., hydroxyl, ether, nitrooxy) onto the alkyl chains.[2][3]
These structural tweaks systematically alter the intermolecular forces—van der Waals interactions, hydrogen bonding, and coulombic forces—which in turn govern the macroscopic properties of the IL.[4]
Impact on Key Physicochemical Properties: A Comparative Analysis
The tunability of the cation structure allows for precise control over the IL's performance characteristics.[1] Here, we dissect the influence of these modifications on four critical properties: viscosity, density, conductivity, and thermal stability.
Viscosity
Viscosity is a measure of a fluid's resistance to flow and is critically dependent on the strength of intermolecular forces and the free volume available for ionic movement.
Influence of Alkyl Chain Length: A consistent and well-documented trend is the increase in viscosity with the elongation of the alkyl chain on the imidazolium cation.[5][6] This is primarily due to the enhancement of van der Waals forces between the longer, nonpolar alkyl tails. These increased interactions restrict ionic mobility, leading to higher viscosity.[5] For example, at 25 °C, the viscosity of 1-decyl-3-methylimidazolium trifluoromethanesulfonate ([Dmim][TFO]) is over six times greater than that of 1-ethyl-3-methylimidazolium trifluoromethanesulfonate ([Emim][TFO]).[5]
Influence of Cation Symmetry: Cation symmetry also plays a subtle but important role. For a given total number of carbon atoms in the alkyl chains, asymmetric cations tend to result in ILs with higher viscosity compared to their symmetric counterparts.[7] This is often attributed to less efficient packing in the liquid state for asymmetric cations, which can lead to more entangled structures.
Table 1: Influence of Cation Alkyl Chain Length on Viscosity of Imidazolium-Based ILs at 25 °C.
| Cation | Anion | Alkyl Chain (N1) | Viscosity (cP) | Reference |
|---|---|---|---|---|
| [Emim]+ | [TFO]- | Ethyl (C2) | 47 ± 1 | [5] |
| [Bmim]+ | [TFO]- | Butyl (C4) | 91 ± 2 (interpolated) | [5] |
| [Hmim]+ | [TFO]- | Hexyl (C6) | 148 ± 5 (interpolated) | [5] |
| [Omim]+ | [TFO]- | Octyl (C8) | 217 ± 8 (interpolated) | [5] |
| [Dmim]+ | [TFO]- | Decyl (C10) | 296 ± 11 |[5] |
Density
Density is governed by the mass of the ions and how efficiently they pack in a given volume.
Influence of Alkyl Chain Length: Increasing the length of the alkyl substituent on the imidazolium cation generally leads to a decrease in the density of the ionic liquid.[6][8][9] While adding CH₂ groups increases the molar mass, the associated increase in volume is proportionally larger. The long alkyl chains are less dense than the compact, ion-dense imidazolium ring and the associated anion, leading to a net decrease in the overall density.[6]
Influence of Cation Symmetry: The effect of cation symmetry on density is less pronounced. Symmetric and asymmetric ILs with the same total number of carbon atoms in their alkyl chains tend to have very similar densities, suggesting that structural segregation does not significantly impact volumetric behavior.[7]
Table 2: Influence of Cation Alkyl Chain Length on Density of Imidazolium-Based ILs with the [NTf₂]⁻ Anion at 323.15 K (50 °C).
| Cation | Total Carbons (Alkyl) | Density (g/cm³) | Reference |
|---|---|---|---|
| [C₂C₁im]+ | 3 | 1.480 | [7] |
| [C₃C₁im]+ | 4 | 1.448 | [7] |
| [C₄C₁im]+ | 5 | 1.419 | [7] |
| [C₅C₁im]+ | 6 | 1.393 | [7] |
| [C₇C₁im]+ | 8 | 1.348 | [7] |
| [C₉C₁im]+ | 10 | 1.309 |[7] |
Ionic Conductivity
Ionic conductivity is a measure of an IL's ability to conduct an electric current, which depends on the number of charge carriers, their charge, and their mobility.
Relationship with Viscosity: Conductivity is fundamentally linked to viscosity. According to the Stokes-Einstein relation, ionic mobility is inversely proportional to viscosity. Therefore, factors that increase viscosity will invariably decrease ionic conductivity. The low conductivity of many ILs compared to aqueous solutions is attributed to their higher viscosity and the larger size of the ions, which restricts mobility.[5]
Influence of Alkyl Chain Length: As expected, increasing the alkyl chain length on the cation leads to a systematic decrease in ionic conductivity.[5] The longer chains increase viscosity and steric hindrance, impeding the movement of ions through the bulk liquid. For the imidazolium triflate series, the conductivity of [Emim][TFO] is more than 20 times higher than that of [Dmim][TFO] at 25 °C.[5]
Table 3: Influence of Cation Alkyl Chain Length on Ionic Conductivity at 25 °C.
| Cation | Anion | Ionic Conductivity (mS/cm) | Reference |
|---|---|---|---|
| [Emim]+ | [TFO]- | 7.44 ± 0.35 | [5] |
| [Bmim]+ | [TFO]- | 3.15 (approx.) | [5] |
| [Hmim]+ | [TFO]- | 1.31 (approx.) | [5] |
| [Omim]+ | [TFO]- | 0.64 (approx.) | [5] |
| [Dmim]+ | [TFO]- | 0.31 ± 0.06 |[5] |
Thermal Stability
The thermal stability of an IL is a critical parameter for high-temperature applications and is typically assessed by its decomposition temperature (Td).
Influence of Alkyl Chain Length and Functionalization: The thermal behavior is governed by a balance of van der Waals and coulombic interactions.[4] The influence of alkyl chain length is complex. While longer chains increase van der Waals forces, which can enhance stability, they can also be more susceptible to certain decomposition pathways. The presence of functional groups on the cation can also significantly affect thermal stability. For instance, introducing a hydroxyl group can either increase or decrease stability depending on the specific IL structure and the associated anion.[3] In some cases, the hydroxyl group's higher chemical activity can make it a point of weakness for decomposition.[3] Conversely, amine functional groups on the imidazolium cation have been shown to reduce thermal stability by making adjacent carbon atoms more susceptible to nucleophilic attack by the anion.[3]
Table 4: Influence of Cation Structure on Thermal Decomposition Temperature (Td) for ILs with the [NTf₂]⁻ Anion.
| Cation | Key Structural Feature | Td (°C) | Reference |
|---|---|---|---|
| [C₂MMIM]+ | C2-Methylation | 443 | [3] |
| [C₂OHMMIM]+ | C2-Methylation, Hydroxyl | 395 | [3] |
| [C₄MIM]+ | Standard Butyl Chain | 439 | [3] |
| [C₄(MIM)₂]²⁺ | Dicationic | 468 |[3] |
Visualizing Structure-Property Relationships
The interplay between the cation's structural elements and the resulting physicochemical properties can be visualized to guide IL design.
Caption: Relationship between imidazolium cation modifications and key IL properties.
Experimental Protocols: A Self-Validating Approach
To ensure trustworthy and reproducible data, every protocol must be a self-validating system. This involves rigorous sample preparation, instrument calibration, and data verification.
Experimental Workflow Overview
Caption: General experimental workflow for IL characterization.
Protocol 1: Viscosity and Density Measurement
-
Objective: To accurately measure the dynamic viscosity and density of an IL sample across a range of temperatures.
-
Instrumentation: An automated rotational Stabinger viscometer-densimeter (e.g., Anton Paar SVM 3000) is recommended for its precision and integrated temperature control.[7]
-
Methodology:
-
Sample Preparation (Trustworthiness Pillar): Prior to measurement, the IL sample must be rigorously dried under high vacuum (e.g., 10⁻³ Pa) at a moderate temperature (e.g., 353 K) for at least 48 hours. This step is critical as water is a common impurity that drastically reduces viscosity and alters density.[7]
-
Purity Verification: Confirm the purity (>99 wt%) and low water content (<100 ppm) of the dried sample using ¹H NMR and a Karl Fischer coulometer, respectively.[7] This validates the quality of the starting material.
-
Instrument Calibration: Calibrate the instrument using certified viscosity and density standards (e.g., those provided by the manufacturer) across the desired temperature range. This ensures the accuracy of the measurements.
-
Measurement: Introduce the validated IL sample into the measurement cell. Perform measurements at atmospheric pressure across the desired temperature range (e.g., 278.15 K to 363.15 K).[7] The use of Peltier elements for thermostability is crucial for accuracy.[7]
-
Data Acquisition: Record viscosity and density values at stable temperature points. Ensure at least five independent measurements are taken for each sample to calculate an average and standard deviation, confirming reproducibility.[5]
-
Protocol 2: Thermal Stability by Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset decomposition temperature (Td) of an IL.
-
Instrumentation: A calibrated Thermogravimetric Analyzer.
-
Methodology:
-
Sample Preparation: Use a validated, dry IL sample as prepared in the previous protocol.
-
Instrument Setup: Place a small, accurately weighed sample (5-10 mg) into a clean TGA pan (e.g., alumina).
-
Analysis Conditions (Causality Pillar): Heat the sample under a controlled, inert atmosphere (e.g., nitrogen or argon) at a constant ramp rate (e.g., 10 °C/min). An inert atmosphere is essential to prevent oxidative decomposition, ensuring that the measured Td reflects the intrinsic thermal stability of the IL. A consistent heating rate is vital for reproducibility between experiments.
-
Data Analysis: The decomposition temperature (Td) is typically determined as the onset temperature of mass loss from the TGA curve, often calculated by the intersection of the baseline tangent and the inflectional tangent of the decomposition step.
-
Conclusion
The structure of the imidazolium cation is a powerful tool for tuning the physicochemical properties of ionic liquids. A longer alkyl chain systematically increases viscosity while decreasing density and conductivity due to enhanced van der Waals forces and steric hindrance. Cation symmetry and the introduction of functional groups provide further avenues for fine-tuning, albeit with more complex and varied effects on properties like thermal stability. By understanding these fundamental structure-property relationships and employing rigorous, self-validating experimental protocols, researchers can rationally design and select imidazolium-based ILs with the precise characteristics required for advanced applications in synthesis, catalysis, and materials science.
References
-
Experimental and Simulation Studies of Imidazolium Chloride Ionic Liquids with Different Alkyl Chain Lengths for Viscosity Reductions in Heavy Crude Oil: The Effect on Asphaltene Dispersion. MDPI.[Link]
-
Imidazolium Triflate Ionic Liquids' Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths. PubMed Central.[Link]
-
Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. PMC.[Link]
-
Alkylimidazolium Based Ionic Liquids: Impact of Cation Symmetry on Their Nanoscale Structural Organization. ACS Publications.[Link]
-
The Structure of Imidazolium-Based Ionic Liquids: Insights From Ion-Pair Interactions. ResearchGate.[Link]
-
Synthesis, structure and properties of imidazolium-based energetic ionic liquids. Royal Society of Chemistry.[Link]
-
Viscosity and Density of Two 1-Alkyl-3-methyl-imidazolium Triflate Ionic Liquids at High Pressures: Experimental Measurements and the Effect of Alkyl Chain Length. ACS Publications.[Link]
-
(PDF) Thermal stability of imidazolium-based ionic liquids. ResearchGate.[Link]
-
Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. MDPI.[Link]
-
Influence of Temperature, Anions, and Alkyl Chain Length on the Density, Viscosity, Speed of Sound, Surface Tension, and Refractive Index of Imidazolium Tetrafluoroborate-Based Ionic Liquids. ACS Publications.[Link]
-
Synthesis and characterization of physicochemical properties of imidazolium-based ionic liquids and their application for simult. ScienceDirect.[Link]
Sources
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Synthesis, structure and properties of imidazolium-based energetic ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Imidazolium Triflate Ionic Liquids’ Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
